molecular formula C13H12F3N3O B3128815 4-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-2-pyrimidinamine CAS No. 338976-09-3

4-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-2-pyrimidinamine

Cat. No.: B3128815
CAS No.: 338976-09-3
M. Wt: 283.25 g/mol
InChI Key: WZJSFYKLXLMNSM-UHFFFAOYSA-N
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Description

4-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-2-pyrimidinamine is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and bioavailability of compounds, making them valuable in pharmaceutical and agrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-2-pyrimidinamine typically involves the reaction of 3-(trifluoromethyl)phenol with 2-chloroethylamine to form an intermediate, which is then reacted with 2-aminopyrimidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions: 4-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-2-pyrimidinamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-2-pyrimidinamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

    Celecoxib: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide

    Aprepitant: 5-[[2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1H-1,2,4-triazole-3-carboxamide

Comparison: Compared to these similar compounds, 4-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-2-pyrimidinamine stands out due to its unique combination of the trifluoromethyl group and the pyrimidine ring. This combination imparts distinct physicochemical properties, such as enhanced metabolic stability and bioavailability, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[1-[3-(trifluoromethyl)phenoxy]ethyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c1-8(11-5-6-18-12(17)19-11)20-10-4-2-3-9(7-10)13(14,15)16/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJSFYKLXLMNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC=C1)N)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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